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molecular formula C9H9BrO B130256 3'-Bromopropiophenone CAS No. 19829-31-3

3'-Bromopropiophenone

Cat. No. B130256
M. Wt: 213.07 g/mol
InChI Key: QSHLXVTVXQTHBS-UHFFFAOYSA-N
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Patent
US06107297

Procedure details

A solution of 3'-bromopropiophenone (25 g) and triethylsilane (57 ml) in trifluoroacetic acid (50ml) was heated at reflux for 16 hours. The reaction mixture was evaporated under reduced pressure and the residue was purified by chromatography eluting with isohexane. Yield 25.14 g. The subtitle compound was contaminated with 17 mole % of 3-(1-propenyl)bromobenzene. Used directly in the next step. 1H NMR: δ(CDCl3) 7.32(m,2H), 7.10(m,2H), 2.55(t,2H), 1.61(m,2H), 0.90(t3H).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
57 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([C:8](=O)[CH2:9][CH3:10])[CH:5]=[CH:6][CH:7]=1.C([SiH](CC)CC)C>FC(F)(F)C(O)=O>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH2:8][CH2:9][CH3:10])[CH:3]=1

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
BrC=1C=C(C=CC1)C(CC)=O
Name
Quantity
57 mL
Type
reactant
Smiles
C(C)[SiH](CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by chromatography
WASH
Type
WASH
Details
eluting with isohexane

Outcomes

Product
Name
Type
Smiles
BrC1=CC(=CC=C1)CCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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